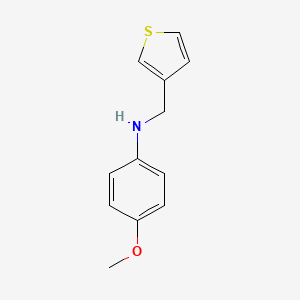
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
描述
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is an organic compound that features a methoxy-substituted phenyl ring attached to a thiophene ring via a methylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Attachment of the Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-phenyl ring with a halogenated thiophene compound in the presence of a palladium catalyst.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and reductive amination steps to enhance efficiency and yield.
化学反应分析
Types of Reactions
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-substituted phenyl ring, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or aminated phenyl derivatives
科学研究应用
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound serves as a probe in studying biochemical pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
作用机制
The mechanism of action of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters and potential antidepressant effects .
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)-1H-indole
- (4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyamphetamine
Uniqueness
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is unique due to its combination of a methoxy-substituted phenyl ring and a thiophene ring, which imparts distinct electronic and steric properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWDBLJIYSMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325806 | |
| Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341008-32-0 | |
| Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2722588.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2722589.png)
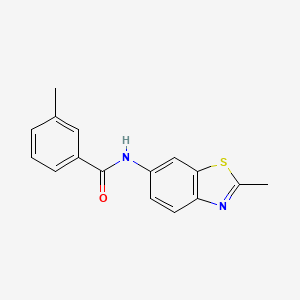
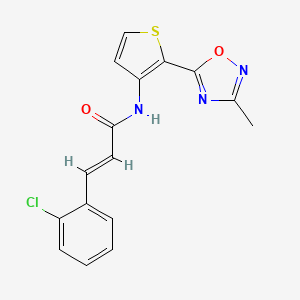
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)
![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)
![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)
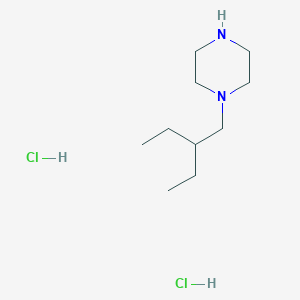
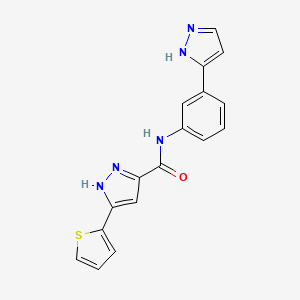
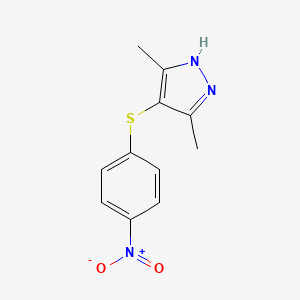
![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)
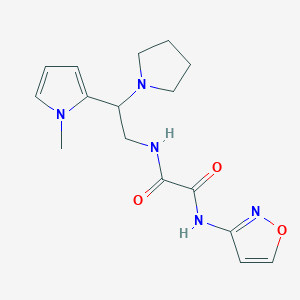
![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)
